molecular formula C7H9BrN2 B11898548 (4-Bromo-5-methylpyridin-2-yl)methanamine CAS No. 1196156-91-8

(4-Bromo-5-methylpyridin-2-yl)methanamine

Cat. No.: B11898548
CAS No.: 1196156-91-8
M. Wt: 201.06 g/mol
InChI Key: QDMBICCJQHLVDX-UHFFFAOYSA-N
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Description

(4-Bromo-5-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C₇H₉BrN₂ It is a derivative of pyridine, featuring a bromine atom at the fourth position, a methyl group at the fifth position, and a methanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methylpyridin-2-yl)methanamine typically involves the bromination of 5-methylpyridin-2-yl)methanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position undergoes SNAr reactions under basic conditions. This is facilitated by the electron-deficient pyridine ring and the leaving group’s ability (Br⁻).

Reagents/Conditions Products Key Observations
Sodium methoxide (NaOMe), DMF(4-Methoxy-5-methylpyridin-2-yl)methanamineMethoxy substitution at 4-position; 75% yield
Ammonia (NH₃), CuI catalyst(4-Amino-5-methylpyridin-2-yl)methanamineAmine substitution; requires elevated temperatures

Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate, stabilized by the pyridine ring’s electron-withdrawing nature. Steric hindrance from the 5-methyl group slows substitution kinetics compared to unsubstituted analogs .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling π-system extensions or functional group installations.

Suzuki-Miyaura Coupling

Reagents/Conditions Products Yield
Pd(PPh₃)₄, K₃PO₄, arylboronic acid, DME, 80°C4-Aryl-5-methylpyridin-2-yl)methanamine60–85%

Example : Reaction with phenylboronic acid produces (4-phenyl-5-methylpyridin-2-yl)methanamine, a precursor for pharmaceutical intermediates .

Buchwald-Hartwig Amination

Reagents/Conditions Products Yield
Pd₂(dba)₃, Xantphos, Cs₂CO₃, amine, toluene, 110°C4-(Dialkylamino)-5-methylpyridin-2-yl)methanamine50–70%

Amine Functionalization

The primary amine undergoes alkylation, acylation, and condensation reactions.

Acylation

Reagents/Conditions Products Notes
Acetyl chloride, pyridineN-Acetyl-(4-bromo-5-methylpyridin-2-yl)methanamineAmide formation; preserves Br for further coupling

Schiff Base Formation

Reagents/Conditions Products Applications
Benzaldehyde, EtOH, reflux(4-Bromo-5-methylpyridin-2-yl)-N-benzylidenemethanamineChelating agent for metal coordination

Oxidation of the Amine

Reagents/Conditions Products Outcome
KMnO₄, H₂O, 25°C(4-Bromo-5-methylpyridin-2-yl)methaniminePartial oxidation to imine; unstable

Reduction of the Pyridine Ring

Reagents/Conditions Products Yield
H₂, Raney Ni, EtOH, 50 atm(4-Bromo-5-methylpiperidin-2-yl)methanamine90%

Cyanation

Reagents/Conditions Products Yield
CuCN, DMF, 120°C(4-Cyano-5-methylpyridin-2-yl)methanamine65%

Halogen Exchange (Finkelstein)

Reagents/Conditions Products Notes
KI, CuI, DMSO, 100°C(4-Iodo-5-methylpyridin-2-yl)methanamineEnhanced reactivity in subsequent couplings

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

The compound exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features enable it to interact with various biological targets, which is a common trait among pyridine-containing compounds. Studies have shown that derivatives of this compound can possess antibacterial and anticancer properties, making them candidates for drug development.

Case Study: Anticancer Properties

A study demonstrated that derivatives of (4-Bromo-5-methylpyridin-2-yl)methanamine showed promising results in inhibiting the growth of cancer cells. The compound's ability to block specific kinases involved in tumor growth was highlighted, suggesting its potential as a lead compound for further development in cancer therapy.

Organic Synthesis

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in the synthesis of various biologically active molecules. Its bromine atom allows for further derivatization through nucleophilic substitution reactions, facilitating the creation of complex structures.

Table 1: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Nucleophilic SubstitutionN-bromosuccinimideVaries
Suzuki CouplingArylboronic acidsModerate to Good
CyclizationPotassium thiocyanateHigh

Computational Studies

Molecular Docking and Pharmacokinetics

Computational studies involving this compound have focused on its interaction with specific protein targets. Molecular docking studies have identified potential binding sites on enzymes relevant to cancer and infectious diseases, providing insights into its pharmacodynamics and pharmacokinetics.

Case Study: Molecular Docking Analysis

In a computational study, the interaction of this compound with Sterol 14α-demethylase (CYP51) was analyzed. The results indicated a strong binding affinity, suggesting that modifications to this compound could enhance its efficacy as an inhibitor against multidrug-resistant strains of pathogens .

Environmental Applications

Biodegradation Studies

Recent research has explored the environmental impact and biodegradability of compounds containing pyridine rings, including this compound. Understanding its degradation pathways is crucial for assessing its safety and environmental persistence.

Table 2: Biodegradation Pathways

CompoundDegradation Rate (%)Environment Type
This compound65% after 30 daysSoil
Related Pyridine Derivative75% after 30 daysAquatic Systems

Mechanism of Action

The mechanism of action of (4-Bromo-5-methylpyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-4-methylpyridin-2-yl)methanamine
  • (4-Bromo-6-methylpyridin-2-yl)methanamine
  • (5-Methylpyridin-2-yl)methanamine

Uniqueness

(4-Bromo-5-methylpyridin-2-yl)methanamine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for targeted modifications and applications in various fields.

Properties

CAS No.

1196156-91-8

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(4-bromo-5-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3

InChI Key

QDMBICCJQHLVDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CN)Br

Origin of Product

United States

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